
Benz(e)pyrene-9,10-diol, 9,10-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(e)pyrene-9,10-diol, 9,10-diacetate is a derivative of benzopyrene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in substances like coal tar, tobacco smoke, and grilled foods . This compound is of significant interest due to its potential biological and chemical properties, particularly in the context of environmental pollutants and carcinogenicity .
Preparation Methods
The synthesis of Benz(e)pyrene-9,10-diol, 9,10-diacetate typically involves multiple steps:
Chemical Reactions Analysis
Benz(e)pyrene-9,10-diol, 9,10-diacetate can undergo various chemical reactions:
Oxidation: This compound can be further oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for acetylation like sulfuric acid . Major products include epoxides, reduced hydrocarbons, and substituted derivatives .
Scientific Research Applications
Benz(e)pyrene-9,10-diol, 9,10-diacetate has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with DNA and potential mutagenic effects.
Medicine: Studied for its role in carcinogenesis and potential therapeutic targets.
Industry: Used in environmental monitoring and pollution studies to understand the impact of PAHs.
Mechanism of Action
The compound exerts its effects primarily through its interaction with DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects . The molecular targets include guanine bases in DNA, and the pathways involved often include cytochrome P450 enzymes that metabolize the compound into reactive intermediates .
Comparison with Similar Compounds
Similar compounds include:
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another derivative of benzopyrene with similar carcinogenic properties.
Benzo(a)pyrene: The parent compound, known for its high carcinogenic potential.
Other PAHs: Compounds like chrysene and anthracene, which share structural similarities and environmental presence.
Benz(e)pyrene-9,10-diol, 9,10-diacetate is unique due to its specific diol and diacetate functional groups, which influence its reactivity and biological interactions .
Properties
CAS No. |
84040-75-5 |
|---|---|
Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(9-acetyloxybenzo[e]pyren-10-yl) acetate |
InChI |
InChI=1S/C24H16O4/c1-13(25)27-20-12-11-18-17-7-3-5-15-9-10-16-6-4-8-19(22(16)21(15)17)23(18)24(20)28-14(2)26/h3-12H,1-2H3 |
InChI Key |
BGOMICISPZYSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C52)C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


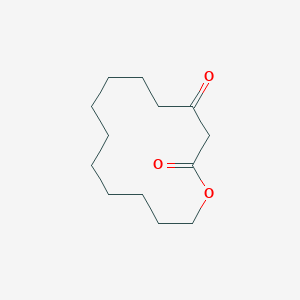
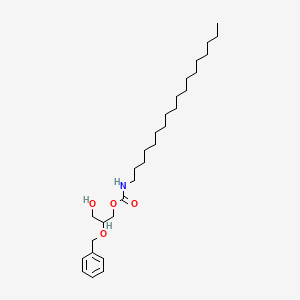
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
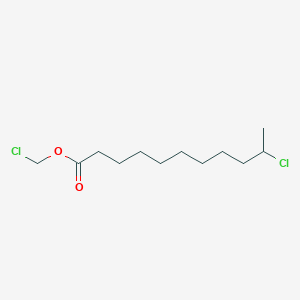
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

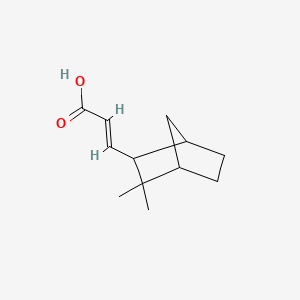
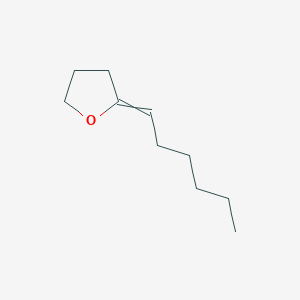
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
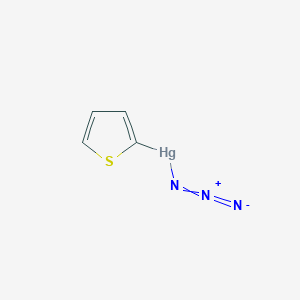
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
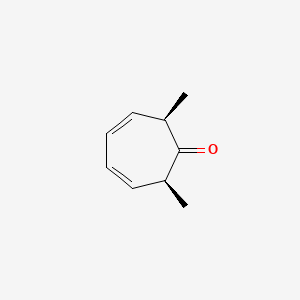
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
